N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in medicinal chemistry. The compound's chemical formula is with a molecular weight of 416.4 g/mol. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities and therapeutic potentials .
N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide belongs to the class of amides and is specifically a substituted benzofuran derivative. Its classification is significant for understanding its chemical behavior and potential interactions with biological systems.
The synthesis of N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial steps may include the formation of the benzofuran core, followed by the introduction of the amide functional group through acylation reactions.
The molecular structure of N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide features a benzofuran ring system fused with an amide group, a fluorophenyl substituent, and a phenylbutanamide moiety. This complex structure contributes to its unique properties and potential biological activities.
C(C(=O)N(C(C)C)c1ccccc1)c2coc3c2ccccc3c1
InChI=1S/C25H21FN2O3/c1-16(2)15-22(30)29-25(31)24-14-12-11-13(23(24)28)10-9-8-7-6-5-4/h4-14H,15H2,1-3H3,(H,28,30)(H,29,31)/f/h0/h0
N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
The reactivity of this compound is influenced by the electronic effects of the fluorine atom and the steric hindrance introduced by the bulky phenylbutanamide group.
The mechanism of action for N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research into similar compounds suggests that this compound could modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects in various biological systems.
Further studies are required to confirm its specific mechanism of action and to identify potential biological targets.
Currently, specific physical properties such as density, boiling point, and melting point are not well-documented in available literature for N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide .
The chemical properties include:
N-(2-fluorophenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide has potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: